

Physicochemical Characteristics of N2-Acetyl Acyclovir Benzoate-d5: An In-depth Technical Guide

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Compound of Interest

Compound Name: N2-Acetyl Acyclovir Benzoate-d5

Cat. No.: B15601584

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Disclaimer: This document provides a comprehensive technical guide to the physicochemical characteristics of **N2-Acetyl Acyclovir Benzoate-d5**. It is important to note that specific experimental data for this deuterated analog is not extensively available in public literature. Therefore, this guide presents a combination of data for the non-deuterated analog, computationally predicted data for a closely related deuterated analog (d4), and standardized experimental protocols that would be employed for its full characterization.

Introduction

N2-Acetyl Acyclovir Benzoate-d5 is a deuterated derivative of N2-Acetyl Acyclovir Benzoate, which is itself an ester prodrug of the antiviral agent Acyclovir. Acyclovir is a synthetic purine nucleoside analogue with potent activity against herpes simplex viruses (HSV-1 and HSV-2) and varicella-zoster virus (VZV). However, its clinical efficacy can be limited by its low oral bioavailability (15-30%) and poor aqueous solubility.^{[1][2]} Ester prodrugs and their deuterated analogs are often synthesized to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The introduction of deuterium can sometimes lead to a more favorable metabolic profile by altering the rate of enzymatic cleavage due to the kinetic isotope effect.

This guide details the known and predicted physicochemical properties of **N2-Acetyl Acyclovir Benzoate-d5** and provides standardized methodologies for their experimental determination.

Chemical and Physical Properties

The following tables summarize the available and predicted physicochemical data for N2-Acetyl Acyclovir Benzoate and its deuterated analogs.

Table 1: Chemical Identifiers

Identifier	Value	Source
Compound Name	N2-Acetyl Acyclovir Benzoate-d5	LGC Standards[3]
Synonyms	N-[9-[[2-(Benzoyloxy)ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]-acetamide-d5	-
Molecular Formula	C17H12D5N5O5	Clearsynth[4]
CAS Number (Unlabelled)	133186-23-9	Clearsynth[4], LGC Standards[5]

Table 2: Physicochemical Data

Property	Value	Method	Source
Molecular Weight	376.38 g/mol (Calculated for d5)	-	-
371.35 g/mol (for non-deuterated)	-	BOC Sciences[6]	
Melting Point	189-190 °C (for Diacetyl Acyclovir)	Experimental	A0202-01[7]
Solubility	Slightly soluble in water (for Acyclovir)	Experimental	Pharmacy 180[8]
Soluble in Dimethyl Sulfoxide (for Diacetyl Acyclovir)	Experimental	A0202-01[7]	
logP (Octanol/Water)	0.5 (for d4 analog)	Computed	PubChem[9]
Topological Polar Surface Area	124 Å ² (for d4 analog)	Computed	PubChem[9]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical characteristics of **N2-Acetyl Acyclovir Benzoate-d5**.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound is a critical parameter. The shake-flask method is a reliable technique for this determination.[2][10]

Protocol:

- An excess amount of **N2-Acetyl Acyclovir Benzoate-d5** is added to a series of vials containing different aqueous buffer solutions (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

- The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
- After agitation, the samples are allowed to stand to allow for the sedimentation of the undissolved solid.
- Aliquots of the supernatant are carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles.
- The concentration of the dissolved compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- The experiment is performed in triplicate for each buffer solution.

Melting Point Determination (Capillary Method)

The melting point provides an indication of the purity of a crystalline solid.

Protocol:

- A small amount of the finely powdered, dry **N2-Acetyl Acyclovir Benzoate-d5** is packed into a capillary tube to a height of 2.5-3.5 mm.[\[11\]](#)
- The capillary tube is placed in a melting point apparatus.[\[12\]](#)
- The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.
- The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[\[13\]](#)
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned to liquid (completion of melting) are recorded as the melting range.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values.

Protocol:

- A solution of **N2-Acetyl Acyclovir Benzoate-d5** (e.g., 1 mM) is prepared in a suitable solvent system (e.g., water or a co-solvent mixture for poorly soluble compounds).
- The solution is placed in a thermostatted vessel and purged with nitrogen to remove dissolved carbon dioxide.^{[7][14]}
- A calibrated pH electrode is immersed in the solution.
- The solution is titrated with a standardized solution of 0.1 M HCl or 0.1 M NaOH.^[14]
- The pH of the solution is recorded after each incremental addition of the titrant.
- A titration curve of pH versus the volume of titrant added is plotted.
- The inflection point(s) of the curve are used to determine the pKa value(s) of the compound. The experiment should be repeated at least three times.^[14]

LogP Determination (HPLC Method)

The octanol-water partition coefficient (LogP) is a measure of the lipophilicity of a compound.

Protocol:

- A reverse-phase HPLC system is used with a C18 column.
- The mobile phase consists of a mixture of an aqueous buffer (at a pH where the compound is in its neutral form) and an organic solvent (e.g., methanol or acetonitrile).
- A series of calibration standards with known LogP values are injected to establish a correlation between retention time and LogP.
- A solution of **N2-Acetyl Acyclovir Benzoate-d5** is then injected under the same chromatographic conditions.

- The retention time of the compound is measured.
- The LogP of **N2-Acetyl Acyclovir Benzoate-d5** is calculated from its retention time using the calibration curve generated from the standards.[\[8\]](#)[\[15\]](#)

Structural Characterization

NMR is a powerful technique for elucidating the chemical structure of a molecule.[\[16\]](#)[\[17\]](#)

Protocol:

- A small amount of **N2-Acetyl Acyclovir Benzoate-d5** is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
- The solution is transferred to an NMR tube.
- ¹H and ¹³C NMR spectra are acquired. The presence and integration of proton signals, as well as the chemical shifts of carbon atoms, will confirm the structure.
- 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to further confirm the connectivity of atoms within the molecule.

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol (Attenuated Total Reflectance - ATR):

- The ATR crystal of the FT-IR spectrometer is cleaned.
- A small amount of the solid **N2-Acetyl Acyclovir Benzoate-d5** sample is placed directly onto the ATR crystal.[\[3\]](#)
- Pressure is applied to ensure good contact between the sample and the crystal.
- The IR spectrum is recorded. The presence of characteristic absorption bands for functional groups such as C=O (ester and amide), N-H, C-N, and aromatic C-H will be observed.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[\[5\]](#)[\[18\]](#)

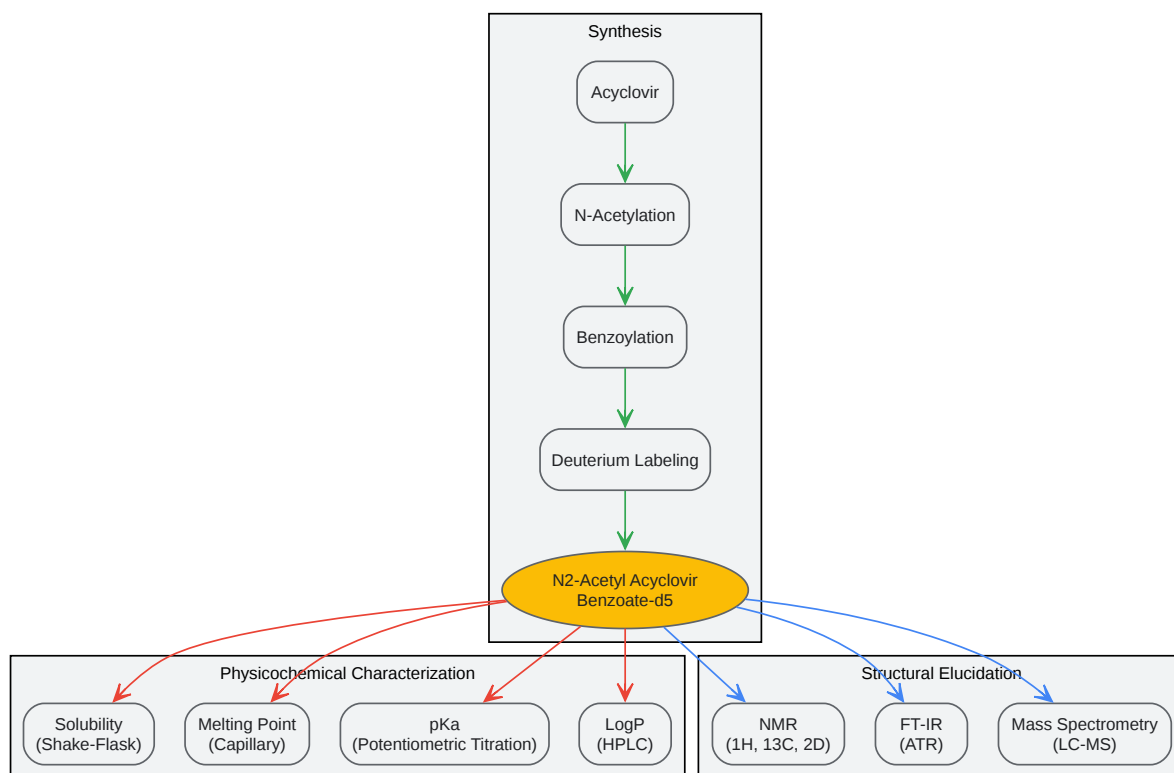
Protocol (LC-MS):

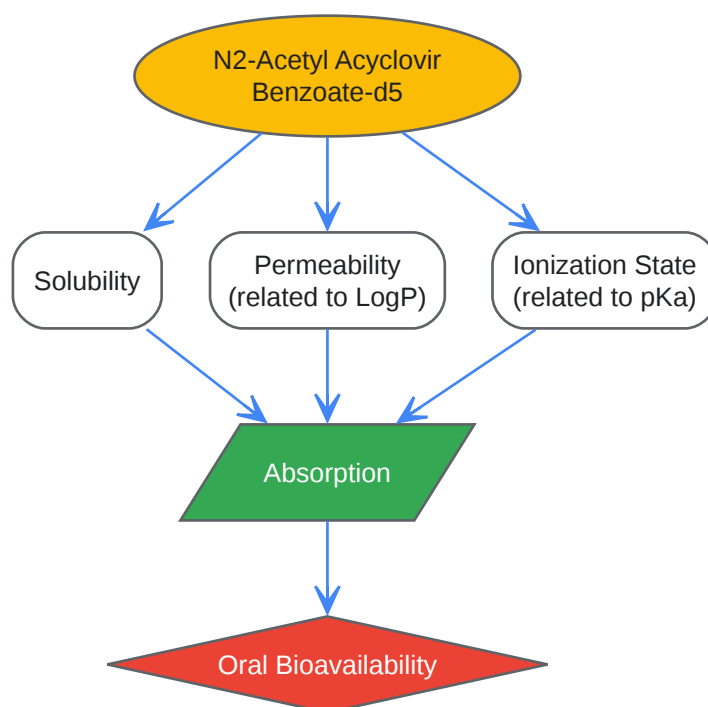
- A solution of **N2-Acetyl Acyclovir Benzoate-d5** is prepared and infused into the mass spectrometer, or separated using an HPLC system prior to introduction.
- A soft ionization technique such as Electrospray Ionization (ESI) is used to generate molecular ions.
- The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular weight.
- Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions, which provides further structural confirmation.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of **N2-Acetyl Acyclovir Benzoate-d5**.





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